An In-depth Technical Guide to 3-N-Cbz-aminomethylaniline HCl: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-N-Cbz-aminomethylaniline HCl: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-N-Cbz-aminomethylaniline hydrochloride, also known as benzyl (3-aminobenzyl)carbamate hydrochloride, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary aromatic amine and a carbamate-protected aminomethyl group, offering orthogonal reactivity that makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and an exploration of its applications, with a focus on its role as a scaffold in the development of kinase inhibitors.
Chemical and Physical Properties
3-N-Cbz-aminomethylaniline HCl is a specialized aromatic amine derivative where one of the two amino functionalities is selectively protected with a benzyloxycarbonyl (Cbz) group.[1] This differential protection is crucial for sequential chemical modifications.[1]
Structure and Identification
-
Chemical Name: Benzyl (3-aminobenzyl)carbamate hydrochloride
-
Common Name: 3-N-Cbz-aminomethylaniline HCl
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CAS Number: 1159826-16-0
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Molecular Formula: C₁₅H₁₇ClN₂O₂
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Molecular Weight: 292.76 g/mol
// Nodes for the structure N1 [label="NH₂"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; N2 [label="N"]; H1 [label="H"]; C8 [label="C=O"]; O1 [label="O"]; C9 [label="CH₂"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; HCl [label="• HCl", fontcolor="#EA4335"];
// Edges for the aniline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1 [len=1.2]; C3 -- C7 [len=1.2];
// Edges for the Cbz protecting group C7 -- N2; N2 -- H1; N2 -- C8; C8 -- O1; O1 -- C9; C9 -- C10;
// Edges for the benzyl ring C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;
// Positioning the nodes N1 [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="1.5,0.866!"]; C3 [pos="2.5,0.866!"]; C4 [pos="3,0!"]; C5 [pos="2.5,-0.866!"]; C6 [pos="1.5,-0.866!"]; C7 [pos="3.5,1.732!"]; N2 [pos="4.5,1.732!"]; H1 [pos="4.8,2.5!"]; C8 [pos="5.5,1.232!"]; O1 [pos="6.5,1.732!"]; C9 [pos="7.5,1.232!"]; C10 [pos="8.5,1.732!"]; C11 [pos="9,2.598!"]; C12 [pos="10,2.598!"]; C13 [pos="10.5,1.732!"]; C14 [pos="10,0.866!"]; C15 [pos="9,0.866!"]; HCl [pos="0,-1.5!"]; } "Chemical structure of 3-N-Cbz-aminomethylaniline HCl"
Physicochemical Properties
While specific experimental data for 3-N-Cbz-aminomethylaniline HCl is not extensively available in public literature, the properties can be inferred from its constituent parts and data for similar compounds.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | Expected based on similar compounds. |
| Melting Point | Not available | Data for the related benzyl carbamate is 86-90°C. The hydrochloride salt form and the additional aniline moiety would significantly alter this. |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Soluble in methanol. Moderately soluble in water. Soluble in organic solvents like DMSO and DMF. | Solubility in water is enhanced by the hydrochloride salt. Solubility in organic solvents is typical for protected anilines.[2] |
| Stability | Stable under recommended storage conditions (inert atmosphere, room temperature). | [3] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex. Key expected signals include:
-
Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on both the aniline and benzyl rings.
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Benzyl CH₂: A singlet around δ 5.1 ppm.[4]
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Aminomethyl CH₂: A doublet around δ 4.3 ppm, coupled to the adjacent NH proton.
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Carbamate NH: A broad singlet or triplet around δ 5.0-5.5 ppm.
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Aniline NH₂: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration. The protons of the hydrochloride salt may be exchangeable and could appear as a very broad signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show a number of signals corresponding to the aromatic and aliphatic carbons:
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
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Carbonyl Carbon: A signal around δ 156 ppm for the carbamate carbonyl.
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Benzyl CH₂: A signal around δ 67 ppm.
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Aminomethyl CH₂: A signal around δ 45 ppm.
IR Spectroscopy
The infrared spectrum would provide valuable information about the functional groups present:
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N-H Stretching: Broad absorptions in the region of 3300-3400 cm⁻¹ corresponding to the aniline NH₂ and carbamate N-H groups.[4]
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C=O Stretching: A strong absorption around 1690-1720 cm⁻¹ for the carbamate carbonyl group.[4]
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C-N Stretching: Absorptions in the region of 1250-1350 cm⁻¹.[4]
-
Aromatic C-H and C=C Stretching: Multiple absorptions characteristic of aromatic rings.
Synthesis Protocol
A plausible and efficient synthesis of 3-N-Cbz-aminomethylaniline HCl can be achieved through a two-step process starting from 3-aminobenzylamine. This protocol is based on well-established methods for the selective N-protection of diamines and subsequent salt formation.
Step 1: Selective Protection of 3-Aminobenzylamine
The key to this synthesis is the selective protection of the more nucleophilic aliphatic amine in the presence of the less nucleophilic aromatic amine.
Materials:
-
3-Aminobenzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminobenzylamine (1 equivalent) in a mixture of dichloromethane and water (2:1 v/v).
-
Add sodium bicarbonate (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-N-Cbz-aminomethylaniline as an oil or solid.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
Materials:
-
3-N-Cbz-aminomethylaniline (from Step 1)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified 3-N-Cbz-aminomethylaniline (1 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A white precipitate of 3-N-Cbz-aminomethylaniline HCl should form immediately.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure 3-N-Cbz-aminomethylaniline HCl.
Reactivity and Stability
The reactivity of 3-N-Cbz-aminomethylaniline HCl is dictated by its three main components: the primary aromatic amine, the Cbz-protected aminomethyl group, and the hydrochloride salt.
-
Aromatic Amine: The free aniline moiety is a nucleophile and can undergo various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its nucleophilicity is lower than that of the corresponding free base due to the protonation in the hydrochloride salt form.
-
Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the aminomethyl functionality. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids (e.g., HBr in acetic acid). This orthogonality allows for selective manipulation of the aromatic amine while the aliphatic amine remains protected.
-
Hydrochloride Salt: The hydrochloride salt enhances the compound's stability and water solubility. To utilize the nucleophilicity of the aromatic amine, a base is typically required to liberate the free amine.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Applications in Drug Discovery and Medicinal Chemistry
The unique trifunctional nature of 3-N-Cbz-aminomethylaniline HCl makes it a highly valuable building block in the synthesis of pharmaceutical compounds. The presence of a reactive aniline nitrogen and a protected aliphatic amine allows for its incorporation into larger molecules as a linker or scaffold.
Role as a Linker in Kinase Inhibitors
A significant application of this and structurally related molecules is in the design of kinase inhibitors.[6][7] Many kinase inhibitors consist of a heterocyclic core that binds to the ATP-binding site of the kinase, a "linker" region, and a terminal moiety that often interacts with the solvent-exposed region of the protein.
The 3-aminobenzylcarbamate moiety can serve as a versatile linker. The aniline nitrogen can be used to form an amide or urea linkage with a core heterocyclic scaffold, while the deprotected aminomethyl group can be further functionalized to introduce solubilizing groups or moieties that can form additional interactions with the target protein.
For instance, in the development of Bcr-Abl inhibitors, 3-substituted benzamide derivatives have shown high potency.[7] The 3-aminobenzylcarbamate scaffold provides a synthetically accessible route to introduce diversity at the 3-position of a benzamide core.
Introduction of Conformational Rigidity and Vectorial Diversity
The benzene ring within the linker provides a degree of rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to the target. The meta-substitution pattern of the aniline and aminomethyl groups provides a specific spatial arrangement of these functionalities, influencing the overall vectoral projection of substituents in the final drug molecule.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-N-Cbz-aminomethylaniline HCl is not widely available, the safety precautions can be inferred from data on structurally similar compounds like benzyl (3-aminopropyl)carbamate hydrochloride.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
3-N-Cbz-aminomethylaniline hydrochloride is a strategically important building block for organic synthesis and medicinal chemistry. Its differentially protected amino groups allow for controlled, sequential reactions, making it an ideal component for constructing complex molecular architectures. Its utility as a linker in the design of kinase inhibitors highlights its potential in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from related structures, providing a solid foundation for its application in research and drug development.
References
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
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PubChem. Benzyl carbamate. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Omega. [Link]
- Google Patents.
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. [Link]
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Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. [Link]
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PrepChem. Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. [Link]
- Google Patents.
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PubChem. Trimethylamine Hydrochloride. [Link]
Sources
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- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
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